(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine (+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine
Brand Name: Vulcanchem
CAS No.: 105467-75-2
VCID: VC0035236
InChI: InChI=1S/C21H15NO2/c23-19-10-7-13-6-9-18-16(20(13)21(19)24)11-15-14-4-2-1-3-12(14)5-8-17(15)22-18/h1-11,19,21,23-24H/t19-,21+/m0/s1
SMILES: C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4
Molecular Formula: C21H15NO2
Molecular Weight: 313.3 g/mol

(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine

CAS No.: 105467-75-2

Main Products

VCID: VC0035236

Molecular Formula: C21H15NO2

Molecular Weight: 313.3 g/mol

(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine - 105467-75-2

CAS No. 105467-75-2
Product Name (+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine
Molecular Formula C21H15NO2
Molecular Weight 313.3 g/mol
IUPAC Name (5S,6S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),7,10,13,15,17,19,21-decaene-5,6-diol
Standard InChI InChI=1S/C21H15NO2/c23-19-10-7-13-6-9-18-16(20(13)21(19)24)11-15-14-4-2-1-3-12(14)5-8-17(15)22-18/h1-11,19,21,23-24H/t19-,21+/m0/s1
Standard InChIKey RRNUOFSFFDAAFY-PZJWPPBQSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C[C@@H]([C@H]5O)O)C=C4
SMILES C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4
Canonical SMILES C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4
PubChem Compound 147689
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator